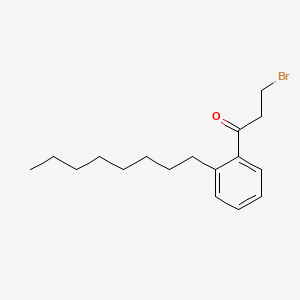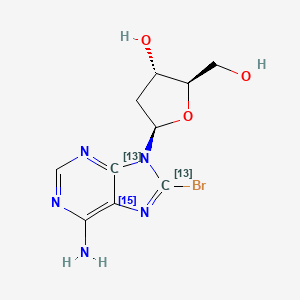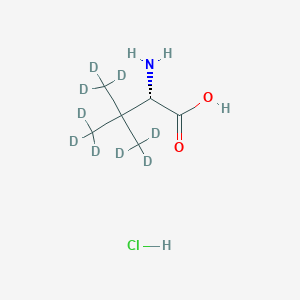
Dehydroclindamycin Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydroclindamycin Hydrochloride: is a semi-synthetic derivative of clindamycin, an antibiotic used to treat bacterial infections. It is primarily used in research settings to study the effects and mechanisms of clindamycin and its derivatives.
Chemical Reactions Analysis
Common Reagents and Conditions:
Mechanism of Action
Dehydroclindamycin Hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the elongation of peptide chains. This inhibition disrupts bacterial growth and leads to cell death.
Molecular Targets and Pathways: The primary molecular target of this compound is the 23S rRNA of the 50S ribosomal subunit. By binding to this site, it interferes with the peptidyl transferase activity, which is essential for protein synthesis.
Comparison with Similar Compounds
Clindamycin: The parent compound from which Dehydroclindamycin Hydrochloride is derived.
Lincomycin: Another lincosamide antibiotic with a similar mechanism of action.
Daptomycin: A lipopeptide antibiotic used to treat Gram-positive infections.
Properties
Molecular Formula |
C18H32Cl2N2O5S |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
(2S)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propyl-2,3-dihydropyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H31ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h8-9,11-16,18,22-24H,5-7H2,1-4H3,(H,20,25);1H/t9-,11-,12+,13-,14+,15+,16+,18+;/m0./s1 |
InChI Key |
UOJRTDWGDUSAML-VHJGJGDUSA-N |
Isomeric SMILES |
CCCC1=CN([C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl)C.Cl |
Canonical SMILES |
CCCC1=CN(C(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3,5-diiodophenyl]acetic acid](/img/structure/B15352650.png)





![Methyl 2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoate](/img/structure/B15352668.png)


![4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile](/img/structure/B15352679.png)


